3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
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Overview
Description
3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and protect groups under controlled conditions, ensuring high yield and purity . The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides, which can be further modified or coupled to form larger peptide chains .
Scientific Research Applications
3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions or modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Ala-OH: An alanine derivative with an Fmoc protective group.
Uniqueness
3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to its specific structure, which includes an ethoxy group and a methyl-substituted amino group. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13-19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,24) |
InChI Key |
UDFYLKFNTVCBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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